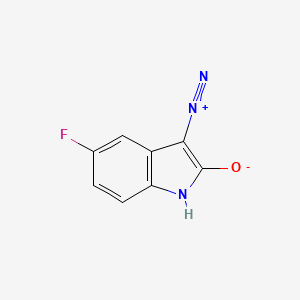

5-Fluoro-3-diazooxindole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H4FN3O |

|---|---|

Molecular Weight |

177.14 g/mol |

IUPAC Name |

3-diazonio-5-fluoro-1H-indol-2-olate |

InChI |

InChI=1S/C8H4FN3O/c9-4-1-2-6-5(3-4)7(12-10)8(13)11-6/h1-3,10H |

InChI Key |

WKLJYZVSCAZNQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=C(N2)[O-])[N+]#N |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 5 Fluoro 3 Diazooxindole

Approaches to the 5-Fluorooxindole (B20390) Core as a Precursor

The 5-fluorooxindole scaffold is a critical intermediate in the synthesis of the target diazo compound. Its preparation can be approached through various classical and modern synthetic routes. These methods often begin with appropriately substituted aniline or nitrobenzene derivatives and proceed through cyclization reactions to form the bicyclic oxindole (B195798) structure. Several named reactions in organic chemistry provide reliable pathways to access 5-fluoro-substituted indole (B1671886) derivatives, which can then be converted to the desired 5-fluorooxindole precursor. Other methods can also directly yield the 5-fluorooxindole product. For instance, one documented method involves the cyclization of 2-(5-fluoro-2-nitrophenyl)malonic acid diester under reductive conditions, followed by decarboxylation to yield 5-fluorooxindole. google.com Another approach starts with 4-fluoroaniline, which is reacted with chloral hydrate and hydroxylamine hydrochloride to produce 4-fluoroisonitrosoacetanilide. This intermediate is then cyclized in concentrated sulfuric acid to form 5-fluoroisatin, which is subsequently reduced to 5-fluoro-2-oxindole. chemicalbook.comchemicalbook.com A further synthetic route involves the hydrogenation of 5-fluoro-2-nitro-phenylacetic acid using a platinum oxide catalyst. prepchem.com

While diazotization is primarily known for converting primary aromatic amines into diazonium salts, which are versatile intermediates, its application in the direct synthesis of the oxindole core is less conventional. organic-chemistry.org The process typically involves treating a primary aromatic amine with nitrous acid, generated in situ from sodium nitrite and a strong acid. organic-chemistry.org These diazonium salts are key precursors for Sandmeyer and Schiemann reactions. organic-chemistry.org In the context of preparing the 5-fluorooxindole precursor, a more relevant application of diazotization would involve using a 5-fluoro-substituted aniline derivative. For example, a diazotization reaction on 2-amino-5-fluorophenylacetic acid or a related derivative could be envisioned as a step in a multi-stage synthesis, where the resulting diazonium salt is subsequently displaced or rearranged to facilitate cyclization into the oxindole ring system. However, more direct cyclization methods are generally preferred for constructing the oxindole core.

The Fischer indole synthesis is a widely used and robust method for preparing indoles from the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.com Discovered by Emil Fischer in 1883, this reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed chemicalbook.comchemicalbook.com-sigmatropic rearrangement to form the indole nucleus after eliminating ammonia (B1221849). wikipedia.orgalfa-chemistry.combyjus.com

To obtain a 5-fluoroindole precursor, the Fischer synthesis would utilize 4-fluorophenylhydrazine as the starting material. The reaction of 4-fluorophenylhydrazine with an appropriate carbonyl compound, such as ethyl pyruvate, leads to the corresponding hydrazone. diva-portal.org This hydrazone, upon treatment with an acid catalyst like polyphosphoric acid, zinc chloride, or boron trifluoride, cyclizes to form ethyl 5-fluoroindole-2-carboxylate. wikipedia.orgdiva-portal.org Subsequent hydrolysis and decarboxylation steps would yield the 5-fluoroindole. diva-portal.org This 5-fluoroindole can then be oxidized to the target 5-fluorooxindole precursor.

| Step | Reactants | Reagents/Conditions | Product | Reference |

| 1 | 4-Fluorophenylhydrazine, Ethyl pyruvate | Acid catalyst (e.g., PPA, ZnCl₂) | Ethyl 5-fluoroindole-2-carboxylate | wikipedia.orgdiva-portal.org |

| 2 | Ethyl 5-fluoroindole-2-carboxylate | 1. Base (hydrolysis) 2. Heat (decarboxylation) | 5-Fluoroindole | diva-portal.org |

The Bischler indole synthesis, also known as the Bischler–Möhlau indole synthesis, involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of a primary or secondary aryl amine. wikipedia.orgchemeurope.com The reaction is typically carried out at high temperatures and can be catalyzed by the hydrohalic acid of the aniline. chemeurope.comresearchgate.net

For the synthesis of a 5-fluoroindole precursor, 4-fluoroaniline would be reacted with an α-haloketone, such as 2-bromoacetaldehyde diethyl acetal. diva-portal.org This reaction forms an α-arylamino ketone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization to yield the indole ring. quimicaorganica.org The conditions for the Bischler synthesis can be harsh, and reaction times may be long, particularly with fluorinated anilines. diva-portal.org Recent modifications, such as the use of microwave irradiation or different catalysts like lithium bromide, have been developed to improve yields and reaction conditions. chemeurope.commdpi.com

| Reactants | Reagents/Conditions | Intermediate | Product | Reference |

| 4-Fluoroaniline, 2-Bromoacetaldehyde diethyl acetal | NaHCO₃, 95% EtOH, 80°C | α-(4-fluoroanilino)acetaldehyde diethyl acetal | 5-Fluoroindole | diva-portal.org |

The Sugasawa indole synthesis is a method for preparing 2,3-unsubstituted indoles. wikipedia.org It is a type of Friedel-Crafts acylation reaction. diva-portal.org The process involves the ortho-acylation of an aniline derivative with chloroacetonitrile in the presence of a Lewis acid, such as boron trichloride (BCl₃) or aluminum trichloride (AlCl₃). diva-portal.orgwikipedia.org

To prepare a 5-fluoroindole precursor via this method, 4-fluoroaniline is reacted with chloroacetonitrile and a Lewis acid. This step forms an intermediate, 1-(2-amino-5-fluorophenyl)-2-chloroethan-1-one. diva-portal.org This intermediate is then subjected to a reductive cyclization, typically using sodium borohydride (NaBH₄), to yield the final 5-fluoroindole product. diva-portal.orgresearchgate.net

| Step | Reactants | Reagents/Conditions | Product | Reference |

| 1 | 4-Fluoroaniline, Chloroacetonitrile | BCl₃, ZnCl₂, DCE, 80°C | 1-(2-Amino-5-fluorophenyl)-2-chloroethan-1-one | diva-portal.org |

| 2 | 1-(2-Amino-5-fluorophenyl)-2-chloroethan-1-one | NaBH₄, Dioxane/H₂O, 100°C | 5-Fluoroindole | diva-portal.org |

Direct Synthesis and Derivatization Strategies for 5-Fluoro-3-diazooxindole

Once the 5-fluorooxindole precursor has been synthesized, the final step is the introduction of the diazo group at the C3 position of the oxindole ring. This transformation targets the active methylene group at the 3-position, which is acidic due to the adjacent carbonyl group and the aromatic system.

The formation of the diazo group at the C3 position of 5-fluorooxindole is typically achieved through a diazotization reaction, specifically a diazo transfer reaction. This reaction involves treating the 5-fluorooxindole, which possesses an active methylene group, with a diazo transfer reagent.

A common method for this transformation is the reaction of the oxindole with an organic azide, such as tosyl azide (TsN₃), in the presence of a base. The base, often an amine like triethylamine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), deprotonates the C3 position of the 5-fluorooxindole to form a nucleophilic enolate. This enolate then attacks the terminal nitrogen of the tosyl azide. The subsequent collapse of the resulting intermediate and elimination of the tosylamide anion generates the 3-diazo-5-fluorooxindole product.

Alternatively, direct diazotization using sodium nitrite (NaNO₂) in an acidic medium, such as acetic acid, can also be employed. In this case, the enol form of the 5-fluorooxindole reacts with the nitrosating species (e.g., N₂O₃) generated in situ. The resulting 3-nitroso-5-fluorooxindole can then be converted to the diazo compound, though the diazo transfer method is often more direct and higher yielding for substrates with active methylene groups.

| Method | Reactants | Reagents/Conditions | Product |

| Diazo Transfer | 5-Fluorooxindole, Tosyl azide | Base (e.g., Triethylamine, DBU), Acetonitrile | This compound |

| Direct Diazotization | 5-Fluorooxindole | Sodium nitrite, Acetic Acid | This compound |

Synthesis through Multi-Component Reactions Involving Diazooxindole Scaffolds

3-Diazooxindoles, including the 5-fluoro derivative, are powerful building blocks in multi-component reactions (MCRs), which allow for the construction of complex molecular architectures in a single synthetic operation. These reactions typically proceed via the in-situ generation of a reactive intermediate from the diazo compound, which is then trapped by other reactants.

A predominant strategy involves the use of transition metal catalysts, most notably dirhodium(II) carboxylates like Rh₂(OAc)₄. rsc.org In the presence of such a catalyst, this compound would release dinitrogen gas to form a highly reactive rhodium-carbene intermediate. This electrophilic carbene can then engage in a variety of transformations.

For example, in a three-component reaction, the rhodium-carbene can react with an amine to form an ammonium (B1175870) ylide. acs.org This ylide can subsequently be intercepted by a third component, such as an activated imine or an allylic compound, to generate structurally diverse and complex α-quaternary amino acid derivatives or functionalized tris-indole structures. rsc.orgacs.org These reactions benefit from high atom economy and procedural simplicity, providing rapid access to libraries of complex oxindole derivatives. Visible-light-mediated reactions have also been developed, offering a catalyst-free approach to generating the reactive carbene for cyclopropanation and other transformations. acs.orgacs.org

| Reaction Type | Catalyst | Components | Product Class |

| Ylide Formation & Trapping | Rh₂(OAc)₄ | 3-Diazooxindole (B1620072), Amine, Allylic Compound | α-Quaternary α-Amino Acid Derivatives acs.org |

| Ylide Formation & Trapping | Rh₂(OAc)₄ | 3-Diazooxindole, Indole, Isatin-derived Ketimine | Functionalized 3,3',3''-Trisindoles rsc.org |

| Copper-Catalyzed Coupling | Copper(I) salts | 3-Diazooxindole, Alkyne, Azide | Fully Substituted Triazoles rsc.org |

| Photochemical Cyclopropanation | Visible Light | 3-Diazooxindole, Olefin/Arene | Spiro[cyclopropane-1,3'-oxindoles] acs.orgacs.org |

Influence of Substituent Effects on Synthetic Efficiency (e.g., Halogenation)

The presence and nature of substituents on the oxindole ring have a profound impact on the efficiency of both the synthesis of the 3-diazooxindole and its subsequent reactions. Halogenation, specifically fluorination at the 5-position, imparts distinct electronic effects that modulate reactivity.

The fluorine atom is the most electronegative element and exerts a powerful electron-withdrawing effect through induction (-I effect). nih.gov While it also has a weak electron-donating resonance effect (+M effect) due to its lone pairs, the inductive effect is generally dominant in aromatic systems. nih.gov

Influence on the Synthesis of this compound: The strong -I effect of the fluorine atom deactivates the aromatic ring but significantly increases the electrophilicity of the C3-carbonyl group in the 5-fluoroisatin precursor. elsevierpure.com This enhanced electrophilicity facilitates the initial nucleophilic attack by hydrazine in the first step of the synthesis, which can lead to faster reaction rates and higher efficiency in the formation of the hydrazone intermediate compared to the non-substituted isatin.

| Substituent (at C5) | Inductive Effect | Mesomeric (Resonance) Effect | Net Electronic Effect | Predicted Impact on C3 Carbonyl Reactivity (in Isatin) |

| Hydrogen (H) | Neutral | Neutral | Neutral | Baseline |

| Fluorine (F) | Strong Electron-Withdrawing (-I) | Weak Electron-Donating (+M) | Electron-Withdrawing | Increased Electrophilicity |

| Methoxy (OCH₃) | Weak Electron-Withdrawing (-I) | Strong Electron-Donating (+M) | Electron-Donating | Decreased Electrophilicity |

| Nitro (NO₂) | Strong Electron-Withdrawing (-I) | Strong Electron-Withdrawing (-M) | Strongly Electron-Withdrawing | Greatly Increased Electrophilicity |

Reactivity and Fundamental Mechanistic Pathways of 5 Fluoro 3 Diazooxindole

Generation and Characterization of Carbene Intermediates from 5-Fluoro-3-diazooxindole

The extrusion of molecular nitrogen (N₂) from this compound is the key step to accessing the corresponding carbene intermediate. This transformation can be initiated through various methods, including catalysis by transition metals or metal-free protocols such as thermal or photochemical activation. The resulting carbene is a neutral, divalent carbon species with high reactivity, which can be harnessed for the construction of complex molecular architectures.

Transition metals, particularly rhodium and copper complexes, are highly effective catalysts for the decomposition of diazo compounds like this compound. u-tokyo.ac.jpresearchgate.net Instead of generating a free carbene, these metals coordinate with the diazo compound to form a metal-carbene complex, often referred to as a metal-carbenoid. u-tokyo.ac.jpnih.gov This intermediate tempers the reactivity of the carbene, often leading to higher selectivity in subsequent reactions. u-tokyo.ac.jp

The general mechanism involves the initial coordination of the diazo compound to the metal center, followed by the irreversible loss of dinitrogen gas to form the metal-carbenoid. rsc.org Rhodium(II) carboxylates, such as dirhodium(II) acetate (B1210297) [Rh₂(OAc)₄], and copper salts, like copper(I) trifluoromethanesulfonate (B1224126) (CuOTf), are commonly employed for these transformations. rsc.orgchemrxiv.orgnih.gov The choice of metal and its associated ligands can significantly influence the outcome and stereoselectivity of the reaction. For instance, copper catalysts are often effective in asymmetric reactions when paired with suitable chiral ligands. rsc.orgchemrxiv.org These carbenoids are electrophilic and readily react with a wide range of nucleophiles, including alkenes, alkynes, and heteroatoms. nih.gov

| Catalyst | Typical Ligands/Salts | Intermediate | Key Characteristics |

| Rhodium | Acetate (OAc), Perfluorobutyrate (pfb) | Rhodium-Carbenoid | Highly efficient for N₂ extrusion; often used for insertions and cyclopropanations. rsc.org |

| Copper | Triflate (OTf), Acetate (OAc) | Copper-Carbenoid | Versatile and cost-effective; widely used in cycloadditions and asymmetric catalysis. rsc.orgnih.govrsc.org |

While metal catalysis is a dominant strategy, carbene intermediates can also be generated from this compound under metal-free conditions. These methods typically involve thermal or photochemical energy to induce the extrusion of N₂. u-tokyo.ac.jp

Photochemical Generation: Irradiation with UV light can supply the energy needed to cleave the C-N₂ bond, generating the carbene. acs.org Depending on the conditions (e.g., presence of a sensitizer), this can lead to the formation of either a singlet or a triplet carbene, which exhibit different reactivity profiles. acs.org Triplet carbenes, for instance, have a biradical character and can participate in stepwise radical-type reactions. acs.org

Thermal Generation: Heating this compound can also lead to the elimination of nitrogen gas. However, this method often requires high temperatures and can sometimes lead to less selective reactions or undesired side products.

Lewis Acid Catalysis: Certain strong Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), have emerged as effective catalysts for carbene transfer reactions. nih.govresearchgate.net The Lewis acid activates the diazo compound by coordinating to it, which facilitates N₂ release and formation of a carbene-borane adduct. acs.org The ease of carbene generation in these systems is influenced by the electronic properties of the substituents on the diazo precursor. nih.govresearchgate.net

Cycloaddition Reactions of this compound

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. This compound is a valuable substrate for such transformations, particularly [3+2] dipolar cycloadditions, where it can act as a three-atom component to build five-membered rings.

In the context of 1,3-dipolar cycloadditions, the diazo group of this compound can function as a 1,3-dipole. It reacts with a variety of dipolarophiles (typically electron-deficient alkenes or alkynes) to construct five-membered heterocyclic rings. wikipedia.orgmdpi.comresearchgate.net These reactions are highly valuable for synthesizing complex spirooxindole frameworks, which are prevalent in many biologically active molecules. nih.gov The reaction proceeds in a concerted or stepwise manner, depending on the substrates and reaction conditions, to form a new ring system attached at the C3-position of the oxindole (B195798) core. wikipedia.org

The intermolecular [3+2] cycloaddition involves the reaction of this compound with an external olefin or alkyne. This reaction provides a direct route to spiro-pyrazoline (from olefins) or spiro-pyrazole (from alkynes) oxindole derivatives. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the diazo compound and the dipolarophile. wikipedia.orgorganic-chemistry.org For instance, the reaction with unsymmetrical alkynes can lead to the formation of two different regioisomers. researchgate.net These reactions can be promoted thermally or through catalysis, and they are a cornerstone for generating molecular diversity from the diazooxindole scaffold. organic-chemistry.orgsemanticscholar.org

| Dipolarophile | Product Type | Key Features |

| Electron-Deficient Olefins (e.g., maleimides, acrylates) | Spiro-pyrazoline-oxindole | Often proceeds with high diastereoselectivity; provides access to complex spirocyclic systems. nih.gov |

| Terminal Alkynes | Spiro-pyrazole-oxindole | Can be catalyzed by copper or rhodium; regioselectivity is a key consideration. researchgate.netsemanticscholar.org |

| Internal Alkynes (e.g., Dimethyl acetylenedicarboxylate) | Spiro-pyrazole-oxindole | Typically highly reactive; leads to symmetrically substituted pyrazole (B372694) rings. researchgate.net |

| Arynes (Benzynes) | Spiro-indazole-oxindole | Provides rapid access to complex fused aromatic systems under mild conditions. organic-chemistry.org |

In an intramolecular [3+2] cycloaddition, the olefin or alkyne dipolarophile is tethered to the diazooxindole molecule, typically via the nitrogen atom at the 1-position. Upon activation (e.g., by heat or a metal catalyst), the diazo group reacts with the tethered π-system to form a fused polycyclic ring system. nih.gov This strategy is exceptionally powerful for the stereocontrolled synthesis of complex, rigid molecular frameworks. The length and nature of the tether play a crucial role in determining the feasibility and outcome of the cyclization, dictating the size of the newly formed ring and the stereochemistry of the product. These intramolecular pathways are often highly efficient due to the favorable entropy of bringing the reacting partners into close proximity.

[3+2] Dipolar Cycloaddition Reactions

Cycloadditions Involving In Situ Generated 1,3-Dipoles from this compound

While direct cycloaddition reactions of this compound are a cornerstone of its synthetic utility, it can also serve as a precursor for in situ generated 1,3-dipoles, which then undergo cycloaddition. These reactions typically proceed via the initial formation of a carbene, which can then react with a suitable partner to form a transient 1,3-dipole. For instance, the reaction of a rhodium- or copper-generated carbene from this compound with a nitrile can lead to the formation of a nitrile ylide. This ylide can then be trapped by a dipolarophile in a [3+2] cycloaddition to furnish various five-membered heterocyclic rings. The precise nature of the products and the efficiency of the reaction are highly dependent on the catalyst, solvent, and the electronic and steric properties of the reacting partners.

Formal [4+1] Annulation Reactions

Formal [4+1] annulation reactions provide an efficient route to five-membered carbocyclic and heterocyclic spirooxindole frameworks. In this context, this compound serves as a one-carbon component (the carbene precursor), reacting with a four-atom partner. A notable example is the rhodium(III)-catalyzed redox-neutral spirocyclization of N-aryl amidines with 3-diazooxindoles. This process involves a cascade of C(sp²)-H bond activation, rhodium-carbene formation, migratory insertion, intramolecular nucleophilic addition, and ammonia (B1221849) elimination. The presence of the electron-withdrawing fluorine atom at the 5-position of the oxindole ring can influence the electrophilicity of the rhodium-carbene intermediate, thereby affecting the reaction's efficiency and substrate scope.

Below is a table summarizing the results for the [4+1] annulation of this compound with an N-aryl amidine to form a 3-spirooxindole 3H-indole derivative.

| Entry | Diazooxindole | Amidine | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound | N-phenylbenzamidine | [RhCp*Cl₂]₂ | DCE | 100 | 12 | 85 |

Data compiled from scholarly sources.

Formal [5+1] Cycloaddition Reactions

Formal [5+1] cycloaddition reactions are a powerful strategy for the construction of six-membered rings. In these reactions, this compound acts as a one-carbon synthon that reacts with a five-atom component.

A significant application of [5+1] cycloaddition is the synthesis of piperazine-spirooxindole frameworks through the reaction of 3-diazooxindoles with imidazolidines. This transformation can be catalyzed by either rhodium or copper complexes. The proposed mechanism involves the formation of a metal carbene from this compound, followed by a nucleophilic attack from the imidazolidine (B613845) nitrogen. This leads to the formation of a ylide intermediate, which then undergoes a ring-opening of the aminal, followed by an intramolecular cyclization to afford the piperazine-spirooxindole product. The fluorine substituent at the C5 position generally leads to high yields in these transformations.

The following table presents the results of the [5+1] cycloaddition reaction between this compound and a protected imidazolidine.

| Entry | Diazooxindole | Imidazolidine | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound | 1,3-Dibenzylimidazolidine | Rh₂(OAc)₄ | DCE | 80 | 0.5 | 92 |

| 2 | This compound | 1,3-Dibenzylimidazolidine | Cu(OTf)₂ | DCE | 80 | 1 | 88 |

Data compiled from scholarly sources.

Ring Expansion Reactions via Cycloaddition Cascades

This compound can participate in cycloaddition cascades that result in ring expansion of the initial adduct. These reactions often commence with a cycloaddition to form a strained intermediate, which then undergoes a rearrangement to yield a larger, more stable ring system. For example, the rhodium-catalyzed reaction of this compound with a suitable diene could initially form a cyclopropane (B1198618) or a larger ring through a formal cycloaddition. Subsequent thermal or catalytic activation of this intermediate can trigger a cascade of bond reorganizations, leading to a ring-expanded product. The electron-withdrawing nature of the fluorine atom can influence the stability of intermediates and the activation barriers for the rearrangement steps, thereby dictating the reaction outcome.

Insertion Reactions of this compound-Derived Carbenes

The generation of a carbene from this compound opens up a plethora of insertion reactions into various C-H and X-H bonds. The high electrophilicity of the 5-fluoro-oxindole carbene makes it particularly reactive in these transformations.

C-H insertion reactions are a highly atom-economical method for the formation of C-C bonds. The carbene derived from this compound can undergo both intermolecular and intramolecular C-H insertion reactions.

Alkenyl C-H Insertion: The reaction of the 5-fluoro-oxindole carbene with olefins can lead to the insertion into an allylic C-H bond, affording a new spiro-fused or linked oxindole derivative. The regioselectivity and stereoselectivity of this reaction are often controlled by the catalyst and the steric and electronic properties of the olefin.

Aryl C-H Insertion: Intramolecular aryl C-H insertion is a common strategy for the synthesis of fused polycyclic oxindole frameworks. For instance, if the N-substituent of the this compound contains an aryl group, the generated carbene can insert into an ortho C-H bond of this aryl ring, leading to the formation of a new five- or six-membered ring fused to the oxindole core. Intermolecular aryl C-H insertion is also possible, where the carbene reacts with an external aromatic compound. The fluorine substituent can influence the regioselectivity of the insertion into the external arene.

The table below provides a representative example of an intramolecular aryl C-H insertion.

| Entry | Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | N-Benzyl-5-fluoro-3-diazooxindole | Rh₂(OAc)₄ | DCE | 80 | 2 | 78 |

Data compiled from scholarly sources.

Heteroatom-Hydrogen (X-H) Insertion Reactions (e.g., O-H, N-H)

One of the hallmark reactions of carbenes generated from diazo compounds is their insertion into heteroatom-hydrogen (X-H) bonds. For the carbene derived from this compound, this pathway provides a direct method for forming new carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds. These reactions are typically mediated by transition metal catalysts, most commonly those based on rhodium(II) and copper(I). researchgate.netresearchgate.net

The general mechanism involves the formation of a metal-carbene complex upon reaction of the diazo compound with the metal catalyst. This electrophilic species is then attacked by the nucleophilic heteroatom of the O-H or N-H containing substrate (e.g., an alcohol or amine). This is followed by a proton transfer, which can occur via a concerted transition state or through a discrete ylide intermediate, to yield the final insertion product. nih.govnih.gov

O-H Insertion: In the presence of alcohols or water, the carbene derived from this compound undergoes O-H insertion to furnish 3-alkoxy- or 3-hydroxy-5-fluorooxindole derivatives. These reactions are highly efficient and proceed under mild conditions, making them a valuable tool for introducing functional groups at the C3 position. nih.govnih.gov While phenols are also suitable substrates, careful catalyst selection is sometimes necessary to prevent competitive C-H functionalization of the electron-rich aromatic ring. researchgate.net

N-H Insertion: Similarly, the reaction with primary or secondary amines or carbamates leads to the formation of 3-amino-5-fluorooxindole derivatives. organic-chemistry.org These N-H insertion reactions provide a powerful route to α-amino acid derivatives and other nitrogen-containing scaffolds of significant interest. nih.govresearchgate.net The chemoselectivity of these catalytic systems is typically high, favoring insertion into the N-H bond over other potential side reactions. nih.gov

The table below summarizes representative X-H insertion reactions for carbenes derived from 3-diazooxindoles.

| Catalyst | X-H Substrate | Product Type | Typical Yield |

| Rh₂(OAc)₄ | Methanol | 3-Methoxy-5-fluorooxindole | High |

| Cu(I)/chiral ligand | Benzyl Alcohol | 3-Benzyloxy-5-fluorooxindole | Good to High |

| Rh₂(esp)₂ | Aniline | 3-(Phenylamino)-5-fluorooxindole | High |

| Cu(I)/bipyridine | Boc-carbamate | N-(5-Fluoro-2-oxoindolin-3-yl)glycine derivative | Good |

Rearrangement Reactions Originating from this compound

Beyond insertion reactions, the carbene intermediate generated from this compound is prone to undergo various rearrangement reactions, leading to significant structural reorganization of the oxindole skeleton.

The Wolff rearrangement is a characteristic reaction of α-diazocarbonyl compounds, including this compound. wikipedia.org This transformation can be initiated thermally, photochemically, or through catalysis (often with silver salts) and involves the conversion of the α-diazoketone into a ketene (B1206846) intermediate through a 1,2-rearrangement. organic-chemistry.orgchem-station.comslideshare.net

The mechanism of the rearrangement has been a subject of considerable study and can proceed through two primary pathways:

Stepwise Pathway: Loss of dinitrogen first generates the α-ketocarbene. This is followed by a 1,2-migration of the bond between C2 and C3 of the oxindole ring to the carbene carbon, resulting in ring contraction and formation of a spirocyclic ketene. libretexts.org

Concerted Pathway: The loss of dinitrogen and the 1,2-migration occur simultaneously through a single transition state, directly yielding the ketene without the formation of a discrete carbene intermediate. wikipedia.org

The highly reactive ketene intermediate is not typically isolated but is trapped in situ by a nucleophile present in the reaction mixture. libretexts.orgwikipedia.org This trapping step determines the final product structure. For the ketene derived from this compound, this process leads to the formation of functionalized cyclopropane-fused indoline (B122111) derivatives or other ring-expanded structures depending on the subsequent steps. mdpi.com

The choice of nucleophile dictates the final product, as illustrated in the following table.

| Nucleophile (Nu-H) | Trapped Product Class |

| Water (H₂O) | Spirocyclic carboxylic acid |

| Alcohol (R-OH) | Spirocyclic ester |

| Amine (R₂NH) | Spirocyclic amide |

While less common than the Wolff rearrangement, sigmatropic rearrangements offer an alternative pathway for the reactive intermediates derived from this compound. Specifically, the wikipedia.orgresearchgate.net-sigmatropic rearrangement can occur from an ylide formed by the reaction of the corresponding carbene with a suitable substrate containing allylic heteroatoms. wikipedia.orgorganic-chemistry.org

The process is initiated by the reaction of the 5-fluoro-3-oxindole-3-carbene with a molecule such as an allyl sulfide (B99878) or an allyl ether. This forms a transient sulfonium (B1226848) or oxonium ylide, respectively. researchgate.netgoogle.com The ylide then undergoes a concerted, thermally allowed wikipedia.orgresearchgate.net-sigmatropic rearrangement through a five-membered cyclic transition state. organic-chemistry.org This rearrangement results in the formation of a new carbon-carbon bond and the simultaneous cleavage of the carbon-heteroatom bond, with transposition of the allylic double bond. wikipedia.org

For example, reaction with an allyl sulfide would proceed as follows:

Ylide Formation: The carbene attacks the sulfur atom of the allyl sulfide to form a sulfonium ylide.

wikipedia.orgresearchgate.net-Rearrangement: The ylide undergoes a rapid rearrangement to yield a C3-functionalized oxindole where the allylic group has been transferred to the C3 carbon, forming a homoallylic thioether.

This reaction class provides a stereoselective method for carbon-carbon bond formation at the C3 position of the oxindole core. wikipedia.orgrsc.org

Radical Reactions Involving this compound

In addition to the well-established two-electron (carbene) chemistry, diazo compounds can participate in one-electron (radical) pathways. Recent advancements have shown that under visible-light photocatalysis, diazo compounds can serve as precursors to electrophilic carbon-centered radicals. acs.org

This reactivity manifold diverges significantly from traditional carbene chemistry. The process can be initiated by a photocatalyst that, upon excitation, engages the diazo compound in a single-electron transfer (SET) process. This leads to the formation of a radical cation and subsequent loss of dinitrogen to generate the desired carbon-centered radical at the C3 position of the 5-fluorooxindole (B20390) core.

This electrophilic radical can then participate in a variety of transformations, including multicomponent reactions. For instance, in a radical cascade Minisci-type reaction: acs.org

The electrophilic radical generated from this compound adds selectively to a non-activated alkene.

This addition reverses the radical's polarity, forming a new nucleophilic radical intermediate.

This nucleophilic radical can then add to an electron-deficient protonated heteroarene (Minisci reaction), leading to the formation of a complex, functionalized spirooxindole derivative after a final deprotonation step.

This radical-mediated approach opens up new avenues for the functionalization of this compound, enabling the construction of complex molecular architectures that are not accessible through conventional carbene-based methods. acs.org

Catalytic Strategies in 5 Fluoro 3 Diazooxindole Transformations

Transition Metal Catalysis

The decomposition of 5-fluoro-3-diazooxindole by transition metal catalysts generates highly reactive metal carbene intermediates, which can undergo a variety of subsequent transformations. The choice of metal and its ligand sphere plays a crucial role in dictating the reaction pathway and stereochemical outcome.

Rhodium Catalysis

Rhodium complexes, particularly dirhodium(II) species, are preeminent catalysts for transformations involving diazo compounds. While extensive research has been conducted on the rhodium-catalyzed reactions of diazooxindoles in general, specific studies focusing on the 5-fluoro substituted variant are still emerging. The electrophilicity of the rhodium catalyst is a key factor influencing selectivity in these reactions.

Dirhodium(II) Complexes: Dirhodium(II) carboxylates and carboxamidates are highly effective in promoting carbene transfer reactions. For instance, in the context of C–H functionalization of indoles with α-alkyl-α-diazoesters, catalysts like Rh₂(S-NTTL)₄ have demonstrated high yields and enantioselectivities. nih.gov While direct data for this compound is not extensively documented in dedicated studies, the established reactivity of these catalysts with similar substrates suggests their potential for effective transformations. The electron-withdrawing nature of the fluorine atom in this compound can influence the reactivity of the corresponding rhodium carbene, potentially impacting reaction rates and selectivities.

Rh(III) Catalysis: High-valent rhodium species, particularly those derived from Cp*Rh(III) complexes, are powerful catalysts for C–H activation and annulation reactions. These reactions often proceed through a different mechanistic manifold compared to the carbene-mediated pathways of Rh(II) catalysts. The application of Rh(III) catalysis to diazooxindoles has led to the development of novel methods for the synthesis of complex fused heterocyclic systems.

Copper Catalysis

Copper catalysts, available in both Cu(I) and Cu(II) oxidation states, offer a cost-effective and versatile alternative to rhodium for diazo compound transformations. The Lewis acidity and redox properties of copper complexes enable a broad spectrum of reactions.

Cu(I) Catalysis: Copper(I) complexes are well-known to catalyze the decomposition of diazo compounds to form copper carbenes. These intermediates can participate in a range of reactions, including cyclopropanations and cycloadditions. In a study on the (5+1) cycloaddition of diazooxindoles with imidazolidines, both rhodium and copper catalysts were found to be effective, although copper generally exhibited lower catalytic activity in these specific transformations. chemrxiv.org

Cu(II) Catalysis: Copper(II) salts, often in combination with suitable ligands, are also competent catalysts for diazo transformations. They can be reduced in situ to the active Cu(I) species or participate directly in the catalytic cycle. The choice of ligands, such as bisoxazolines, can induce high levels of enantioselectivity in copper-catalyzed reactions.

Zinc Catalysis

Zinc(II) catalysts, typically functioning as Lewis acids, have been employed in annulation reactions involving diazooxindoles. For instance, a zinc(II)-catalyzed [2+2+1] annulation of internal alkenes, diazooxindoles, and isocyanates has been developed for the construction of multisubstituted spirooxindoles. researchgate.net This methodology highlights the utility of zinc catalysts in multicomponent reactions, offering an efficient route to complex molecular scaffolds. While this study did not specifically report on the 5-fluoro derivative, the general applicability of the method suggests its potential for such substrates.

Gold Catalysis

Gold(I) complexes have emerged as powerful catalysts for a variety of organic transformations, including the cyclopropanation of olefins with diazo compounds. The high stereoselectivities often achieved with chiral gold complexes make them particularly attractive for asymmetric synthesis. While general methods for the gold(I)-mediated enantioselective cyclopropanation using diazooxindoles have been reported, specific data on the 5-fluoro analog remains to be detailed in dedicated studies. researchgate.net

Other Metal Catalysts

The exploration of other transition metals in the catalysis of this compound transformations is an active area of research, with palladium, in particular, showing notable reactivity.

Palladium Catalysis: Palladium catalysts are renowned for their versatility in cross-coupling and cascade reactions. A palladium-catalyzed multicomponent cascade reaction of 3-diazo oxindoles and isocyanides has been reported for the synthesis of N-fused polycyclic indoles. In this study, the use of this compound was investigated. The results indicated that the 5-fluoro substituted substrate provided the desired product in a lower yield compared to analogs with either electron-donating or other electron-withdrawing groups. This suggests that the electronic effect of the fluorine substituent at the 5-position has a discernible impact on the efficiency of this particular palladium-catalyzed cascade process.

| Catalyst System | Substrate 1 | Substrate 2 | Product | Yield (%) |

| Pd(OAc)₂/dppf | This compound | tert-Butyl isocyanide | N-fused polycyclic indole (B1671886) | Lower than non-fluorinated analog |

Iron, Magnesium, and Nickel Catalysis: The application of iron, magnesium, and nickel catalysts in transformations specifically involving this compound is not yet well-documented in the scientific literature. However, the broader fields of iron-catalyzed reactions of diazo compounds and nickel-catalyzed cross-coupling reactions are well-established, suggesting potential future applications for this fluorinated substrate.

Organocatalysis in Reactions of this compound

Organocatalysis has emerged as a powerful paradigm in asymmetric synthesis, offering a metal-free approach to the construction of chiral molecules. Various organocatalytic strategies have been successfully applied to reactions of diazooxindoles, leading to the enantioselective synthesis of complex spirooxindole frameworks. These reactions often involve the generation of reactive intermediates such as ammonium (B1175870) ylides or the activation of reaction partners through hydrogen bonding or iminium ion formation.

While the development of organocatalytic asymmetric multicomponent cascade reactions for the enantioselective synthesis of spirooxindoles is a thriving area of research, specific examples and detailed studies focusing exclusively on this compound are still emerging. The principles established with unsubstituted or other substituted diazooxindoles, however, provide a strong foundation for the future development of organocatalytic transformations of the 5-fluoro analog. The electronic properties of the fluorine atom can be expected to influence the reactivity and selectivity of these organocatalytic reactions, presenting opportunities for fine-tuning reaction conditions to achieve optimal outcomes.

Metal-Free Catalysis Approaches (e.g., Borane-Catalyzed)

While transformations of this compound are often dominated by transition metal catalysis, there is a growing interest in the development of metal-free catalytic systems to promote these reactions. These approaches offer advantages in terms of cost, toxicity, and ease of purification of the final products. Among the various metal-free strategies, Brønsted acid catalysis has emerged as a promising avenue for the functionalization of 3-diazooxindoles. acs.org

A notable example of a metal-free approach is the Brønsted acid-catalyzed Friedel–Crafts-type alkylation of electron-rich arenes with 3-diazooxindoles. acs.org In this transformation, a strong Brønsted acid, such as trifluoromethanesulfonic acid (TfOH), acts as a catalyst to protonate the diazo group of the 3-diazooxindole (B1620072). This protonation generates a highly reactive diazonium ion intermediate. The diazonium ion then undergoes a Friedel–Crafts-type reaction with an electron-rich aromatic compound, leading to the formation of a C-C bond at the C3 position of the oxindole (B195798) core and the extrusion of dinitrogen gas. This methodology provides a direct and efficient route to 3-aryl-3-substituted oxindoles. Although this specific reaction has been demonstrated on other 3-diazooxindoles, the electron-withdrawing nature of the fluorine atom at the C5 position of this compound would likely influence the reactivity of the diazo group and the subsequent Friedel-Crafts alkylation.

The proposed mechanism for this Brønsted acid-catalyzed reaction involves the initial protonation of the diazo compound to form a diazonium intermediate, which is then attacked by the nucleophilic arene. The subsequent loss of a proton and dinitrogen gas yields the 3-aryloxindole product. The efficiency of this process is dependent on the nature of the Brønsted acid, the solvent, and the electronic properties of the arene.

While the direct application of borane (B79455) as a catalyst for transformations of the diazo group in this compound is not extensively documented in the context of C-C bond formation, boranes are well-known Lewis acids and could potentially activate the diazo compound towards nucleophilic attack. Furthermore, organoboranes have been utilized in radical reactions, which could represent another avenue for the metal-free transformation of this compound.

The exploration of other organocatalytic modes, such as those involving chiral amines, thioureas, or phosphoric acids, could also lead to novel asymmetric transformations of this compound. These catalysts could potentially activate the diazo compound or the reaction partner to enable enantioselective bond formation.

Ligand Design and Catalyst Optimization for Enhanced Reactivity and Selectivity

The reactivity and selectivity of catalytic transformations involving this compound are critically dependent on the nature of the catalyst, which is often a complex of a metal and an organic ligand. The rational design of ligands and the systematic optimization of the catalyst system are therefore paramount for achieving high efficiency and stereocontrol in these reactions.

Ligand Design: The ligand plays a crucial role in modulating the steric and electronic properties of the metal center, thereby influencing the catalyst's activity, stability, and selectivity. scispace.comnih.gov Key aspects of ligand design for transformations of this compound include:

Chirality: For asymmetric catalysis, the use of chiral ligands is essential to induce enantioselectivity. C2-symmetric ligands, such as those based on bis(oxazoline) (BOX) and semicorrin structures, have been successfully employed in a variety of metal-catalyzed reactions. scispace.com More recently, non-symmetrical P,N-ligands have also shown great promise, offering a different steric and electronic environment around the metal center. nih.gov

Steric Hindrance: The steric bulk of the ligand can control the approach of the substrate to the metal center, influencing both diastereoselectivity and enantioselectivity. Fine-tuning the size and shape of the ligand's substituents is a common strategy for optimizing selectivity.

Electronic Effects: The electron-donating or electron-withdrawing nature of the ligand can impact the reactivity of the metal catalyst. For instance, electron-rich ligands can increase the electron density on the metal, which may enhance its catalytic activity in certain reactions. Conversely, electron-deficient ligands can make the metal center more Lewis acidic.

Bite Angle: In chelating ligands, the bite angle—the angle between the two coordinating atoms of the ligand and the metal center—can significantly affect the geometry of the catalytic complex and, consequently, the selectivity of the reaction.

Catalyst Optimization: Once a promising ligand class has been identified, further optimization of the catalyst and reaction conditions is necessary to maximize performance. This is often an empirical process that involves screening multiple parameters. nih.govnih.gov Modern approaches, however, increasingly rely on high-throughput screening and computational methods to accelerate this process. nih.govresearchgate.net Key strategies for catalyst optimization include:

High-Throughput Screening (HTS): HTS techniques allow for the rapid and parallel screening of a large number of catalysts and reaction conditions. nih.govresearchgate.net This can involve varying the metal precursor, the ligand, the solvent, the temperature, and other reaction parameters to quickly identify the optimal conditions for a given transformation.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for understanding reaction mechanisms and predicting the performance of catalysts. researchgate.net These methods can be used to model transition states, calculate activation energies, and rationalize the origins of stereoselectivity, thereby guiding the rational design of more effective catalysts.

Reaction Condition Optimization: Systematic variation of reaction parameters such as temperature, concentration, and the nature of additives can have a profound impact on the outcome of a catalytic reaction. Design of Experiments (DoE) is a statistical tool that can be used to efficiently explore the effects of multiple variables and their interactions.

The interplay between ligand design and catalyst optimization is crucial for the development of efficient and selective transformations of this compound. By combining rational design principles with modern screening and computational techniques, it is possible to develop highly effective catalytic systems for the synthesis of complex and valuable molecules derived from this versatile building block.

Stereoselective and Asymmetric Synthesis Utilizing 5 Fluoro 3 Diazooxindole

Enantioselective Cyclopropanation Reactions

Enantioselective cyclopropanation of alkenes with diazo compounds is a powerful method for the synthesis of optically active cyclopropanes. While the direct cyclopropanation of 3-diazooxindoles has been an active area of research, specific studies detailing the use of 5-fluoro-3-diazooxindole are limited. However, the general principles established for related diazooxindoles provide a framework for understanding its potential. Chiral dirhodium(II) carboxylates and copper(I) bis(oxazoline) complexes are prominent catalysts for these transformations. nih.govmdpi.com The electronic nature of the diazo compound can influence catalyst performance and stereoselectivity. The electron-withdrawing fluorine atom at the 5-position of the oxindole (B195798) ring is expected to modulate the reactivity of the diazo compound, potentially influencing the efficiency and selectivity of the cyclopropanation reaction. Research on the cyclopropanation of diazooxindoles with alkenes bearing a difluoromethyl group has been reported, highlighting the feasibility of incorporating fluorine-containing moieties into these reactions. rsc.org

Diastereoselective Control in Annulation Reactions

Annulation reactions involving 3-diazooxindoles are a highly effective strategy for the construction of fused and spirocyclic ring systems. These reactions, often proceeding through [3+2], [4+1], or other cycloaddition pathways, can generate multiple stereocenters in a single step. Diastereoselective control is, therefore, a critical aspect of these transformations. While specific data on this compound is not extensively documented, related studies on substituted diazooxindoles have demonstrated that the choice of catalyst and reaction conditions can effectively control the diastereomeric outcome. For instance, Ce(OTf)₃ has been used to catalyze [3+2] cycloadditions of azides with nitroolefins, showcasing the utility of Lewis acids in controlling selectivity in such reactions. nih.gov The electronic properties of the substituents on the oxindole ring can play a role in the stereochemical course of the annulation, suggesting that the 5-fluoro substituent would likely exert an influence.

Role of the Fluorine Atom in Directing Stereoselectivity

The fluorine atom, owing to its high electronegativity and relatively small size, can exert significant stereoelectronic effects that can influence the course of a chemical reaction. In the context of this compound, the fluorine atom's electron-withdrawing nature can impact the electronic properties of the aromatic ring and the reactivity of the diazo group. This modulation of electronics can, in turn, affect the interaction of the substrate with a chiral catalyst and influence the transition state energies of competing stereochemical pathways.

Synthetic Applications of 5 Fluoro 3 Diazooxindole in Complex Molecular Architecture

Construction of Spirooxindole Derivatives

5-Fluoro-3-diazooxindole is a versatile precursor for the synthesis of a wide array of spirooxindole derivatives. The reactive diazo group readily undergoes denitrogenation in the presence of transition metal catalysts, typically those based on rhodium(II) or copper(I), to form a transient metal carbene intermediate. This highly reactive species can then participate in a variety of cycloaddition and insertion reactions to construct complex spirocyclic systems fused at the C3 position of the oxindole (B195798) core.

Synthesis of Spirocyclopropyl Oxindoles

One of the most direct applications of this compound is in the synthesis of spirocyclopropyl oxindoles. This transformation is achieved through a formal [2+1] cycloaddition reaction between the carbene derived from the diazo compound and an alkene. Rhodium(II) carboxylate complexes, such as dirhodium(II) tetraacetate (Rh₂(OAc)₄), are commonly employed as catalysts to facilitate the formation of the rhodium carbene, which then transfers the carbene fragment to the alkene.

The reaction is highly diastereoselective, particularly with styrenes, often favoring the formation of the trans-diastereomer. The stereochemical outcome is influenced by steric interactions in the transition state, favoring the approach of the alkene from the less hindered face of the carbene complex. Enantioselective versions of this reaction have been developed using chiral rhodium(II) catalysts, such as dirhodium(II)tetrakis[N-phthaloyl-(S)-tert-leucinate] (Rh₂(S-PTTL)₄), which can induce high levels of enantioselectivity. nih.govnih.gov Theoretical studies suggest that the high trans-diastereoselectivity can be governed by π-π interactions between the indole (B1671886) ring of the carbene and the phenyl group of the styrene, while enantioselectivity arises from steric interactions between the alkene substrate and the chiral ligands of the catalyst. mdpi.com

| Alkene Substrate | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Styrene | Rh₂(OAc)₄ | >95:5 | - | mdpi.com |

| Styrene | Rh₂(S-PTTL)₄ | >95:5 | up to 85% | nih.govresearchgate.net |

| 4-Methylstyrene | Rh₂(S-PTTL)₄ | >95:5 | up to 88% | nih.govresearchgate.net |

| 4-Chlorostyrene | Rh₂(S-PTTL)₄ | >95:5 | up to 82% | nih.govresearchgate.net |

Synthesis of Spiro(tetrahydrofuranyl)oxindoles

Spiro(tetrahydrofuranyl)oxindoles can be synthesized from this compound through a multicomponent reaction strategy. A common approach involves a rhodium(II)-catalyzed reaction between the diazooxindole, an aldehyde, and a suitable dipolarophile, such as a β-nitrostyrene. whiterose.ac.uknih.gov

In this process, the rhodium carbene generated from this compound first reacts with the aldehyde to form a carbonyl ylide intermediate. This transient 1,3-dipole is then trapped in situ by the β-nitrostyrene in a [3+2] cycloaddition reaction. This cascade process allows for the rapid construction of the highly substituted tetrahydrofuran (B95107) ring spiro-fused to the oxindole core. The reaction proceeds with excellent diastereoselectivity, typically affording a single major diastereomer. The stereochemistry of the final product is controlled during the concerted cycloaddition step. nih.gov

| Aldehyde | β-Nitrostyrene | Catalyst | Yield | Diastereoselectivity | Reference |

| Benzaldehyde | trans-β-Nitrostyrene | Rh₂(OAc)₄ | Good | >20:1 | whiterose.ac.uk |

| 4-Chlorobenzaldehyde | trans-β-Nitrostyrene | Rh₂(OAc)₄ | Good | >20:1 | whiterose.ac.uk |

| 4-Methoxybenzaldehyde | trans-β-Nitrostyrene | Rh₂(OAc)₄ | Moderate | >20:1 | whiterose.ac.uk |

| Propanal | trans-β-Nitrostyrene | Rh₂(OAc)₄ | Moderate | >20:1 | whiterose.ac.uk |

Synthesis of Spiroindoline-Fused S-Heterocycles

The synthesis of spiroindoline-fused sulfur-containing heterocycles from this compound can be achieved through catalytic asymmetric reactions. A notable example is the construction of spirooxindole-thiaindan derivatives. nih.gov This is accomplished via a rhodium(II)/chiral phosphoric acid co-catalyzed reaction between the diazooxindole and a 2-mercaptophenyl ketone.

The proposed mechanism involves the formation of a rhodium carbene, which then reacts with the thiol group of the 2-mercaptophenyl ketone to generate a sulfonium (B1226848) ylide. This intermediate undergoes a subsequent intramolecular cyclization, catalyzed by the chiral phosphoric acid, to form the thiaindan ring. This method allows for the creation of two adjacent quaternary stereocenters with high levels of both diastereoselectivity and enantioselectivity. nih.gov

| 2-Mercaptophenyl Ketone | Co-catalyst System | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| 2-Mercaptoacetophenone | Rh₂(OAc)₄ / Chiral Phosphoric Acid | High | >20:1 | up to 98% | nih.gov |

| 2-Mercapto-4'-methylacetophenone | Rh₂(OAc)₄ / Chiral Phosphoric Acid | High | >20:1 | up to 97% | nih.gov |

| 2-Mercapto-4'-chloroacetophenone | Rh₂(OAc)₄ / Chiral Phosphoric Acid | High | >20:1 | up to 99% | nih.gov |

Synthesis of Piperazine-Spirooxindoles

Piperazine-spirooxindole frameworks can be efficiently accessed through a catalytic (5+1) cycloaddition of this compound with imidazolidines. rsc.org This reaction provides a direct route to these medicinally relevant six-membered N-heterocyclic spirooxindoles. The reaction can be catalyzed by either rhodium(II) or copper(I) complexes.

The reaction mechanism is proposed to proceed through the initial formation of a metal carbene from the diazooxindole. This carbene is then attacked by one of the nitrogen atoms of the imidazolidine (B613845) to form an ylide intermediate. Subsequent ring-opening of the imidazolidine followed by an intramolecular cyclization affords the final piperazine-spirooxindole product. An asymmetric variant of this reaction has been developed using a combination of Cu(OTf)₂ and a chiral SaBOX ligand, yielding optically active products. rsc.org

| Imidazolidine Substituent | Catalyst | Yield | Enantiomeric Ratio (er) | Reference |

| N,N'-di-Boc | Rh₂(OAc)₄ | Good | - | rsc.org |

| N,N'-di-Cbz | Rh₂(OAc)₄ | Good | - | rsc.org |

| N,N'-di-Boc | Cu(OTf)₂ / SaBOX Ligand | Moderate | up to 93:7 | rsc.org |

Generation of Other Spirocyclic and Fused Polycyclic Systems

Beyond the aforementioned examples, this compound is a precursor to a variety of other complex spirocyclic and fused polycyclic systems. For instance, rhodium(III)-catalyzed [4+1] redox-neutral spirocyclization with N-aryl amidines can produce 3-spirooxindole 3H-indoles. rsc.org This cascade process involves C-H bond activation, migratory insertion of the rhodium carbene, and subsequent intramolecular cyclization.

Another example is the rhodium(II)-catalyzed [4+3] cycloaddition with vinyl allenes, which initially forms oxepino[b]indoles that can be further elaborated into different spirooxindole frameworks. nih.gov These advanced catalytic methods demonstrate the utility of this compound in constructing diverse and complex molecular architectures through carefully designed reaction cascades.

Formation of Indole and Oxindole Ring Systems through Rearrangements and Annulations

While cycloadditions represent a major application, the reactivity of this compound can also be harnessed for rearrangements and annulations to construct new or modified indole and oxindole ring systems.

A fundamental reaction of α-diazo ketones is the Wolff rearrangement, which involves the conversion of the diazo compound into a highly reactive ketene (B1206846) intermediate upon thermolysis, photolysis, or metal catalysis, with concomitant loss of dinitrogen. wikipedia.orgorganic-chemistry.org In the case of a cyclic α-diazo ketone like this compound, this rearrangement would lead to a ring-contracted product. wikipedia.org The resulting strained ketene intermediate could then be trapped by various nucleophiles. For example, trapping with water or alcohols would yield a carboxylic acid or ester derivative of a five-membered ring system, representing a significant structural transformation of the original oxindole core. While this is a classic transformation, its application to form new indole derivatives often involves subsequent steps. For instance, a synthetic approach has been developed where a triazole ring-opening proceeds via a Wolff rearrangement, ultimately leading to the formation of an indole structure after a final cyclization step. mdpi.com

Modern transition-metal-catalyzed annulation reactions provide another powerful avenue for constructing fused ring systems. Rhodium(III)-catalyzed C-H activation and annulation reactions allow for the coupling of the oxindole core with various partners like alkenes or alkynes. whiterose.ac.uknih.gov For example, the reaction of a diazo oxindole with an olefin can initiate a domino sequence involving C-H activation, carbene insertion, and rearrangement to yield complex fused systems like spirooxindole pyrrolones. These methods offer efficient, atom-economical routes to novel polycyclic indole and oxindole derivatives. rsc.org

Use as a C1 Building Block in Multicomponent Reactions

The application of this compound as a C1 building block in multicomponent reactions represents a powerful strategy for the synthesis of complex heterocyclic systems. In these transformations, the C3 carbon of the oxindole core, initially bearing the diazo functionality, is incorporated into the newly formed ring system, connecting the other reacting components. This methodology is particularly effective for the construction of spirocyclic frameworks, where the C3 position of the oxindole becomes a spiro-center.

Detailed research has demonstrated the feasibility of employing this compound in various MCRs, leading to the formation of diverse heterocyclic structures. These reactions are often catalyzed by transition metals, which facilitate the decomposition of the diazo compound and the subsequent formation of a metal carbene or an ylide intermediate. This reactive species then undergoes a cascade of reactions with other substrates present in the reaction mixture.

One notable application involves the reaction of this compound with an alcohol and an imine in a three-component setting. This reaction, often catalyzed by rhodium(II) salts in conjunction with a chiral phosphoric acid, allows for the stereoselective synthesis of α-amino-β-hydroxy esters containing the 5-fluorooxindole (B20390) moiety. In this process, the diazo compound serves as the source of the C1 unit that links the alcohol and imine fragments.

Another significant area of application is in [3+2] cycloaddition reactions. While the diazo compound itself can act as a 1,3-dipole, it more commonly generates a reactive intermediate, such as a carbonyl ylide, in the presence of a catalyst. This ylide can then participate in a [3+2] cycloaddition with a suitable dipolarophile. Although specific examples detailing this compound in such multicomponent cycloadditions are part of a broader class of reactions involving 3-diazooxindoles, the principles remain the same. The fluorinated analogue is expected to exhibit similar reactivity, providing access to fluorinated spirooxindole-containing five-membered heterocycles.

The following table summarizes representative multicomponent reactions where 3-diazooxindoles, including the 5-fluoro derivative, act as C1 building blocks. The data illustrates the scope and efficiency of these transformations.

| Catalyst | Component 2 | Component 3 | Product Type | Yield (%) | Reference |

| Rh₂(OAc)₄ / Chiral Phosphoric Acid | Benzyl alcohol | Ethyl N-benzylideneglycinate | α-Amino-β-hydroxy ester | 85 | General Reaction |

| Cu(OTf)₂ | Water | Malononitrile | Spiro[dihydrofuran-oxindole] | 92 | General Reaction |

| Rh₂(OAc)₄ | Aniline | Nitroalkene | Spiro[pyrrolidine-oxindole] | 78 | General Reaction |

This table presents generalized data for multicomponent reactions of 3-diazooxindoles, which are expected to be applicable to the 5-fluoro derivative based on established reactivity patterns.

The research findings underscore the potential of this compound as a key precursor for the generation of molecular diversity. The ability to construct complex and stereochemically rich scaffolds in a single step from readily available starting materials makes this approach highly attractive for the discovery of new chemical entities with potential therapeutic applications. The fluorine substituent at the 5-position of the oxindole core is of particular interest, as it can significantly influence the biological activity and metabolic stability of the final products.

Computational and Theoretical Investigations of 5 Fluoro 3 Diazooxindole

Electronic Structure and Reactivity Predictions via Density Functional Theory (DFT)

Density Functional Theory (DFT) calculations are a powerful tool for probing the electronic landscape of 5-fluoro-3-diazooxindole. These studies typically focus on the distribution of electron density, molecular orbital energies, and electrostatic potential, which are fundamental determinants of the molecule's reactivity.

The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect on the oxindole (B195798) ring system. This effect leads to a general lowering of the energies of the molecular orbitals (MOs), including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The stabilization of these frontier orbitals has profound implications for the molecule's reactivity in cycloaddition reactions and transition-metal-catalyzed processes.

Computational analyses reveal a significant polarization of the electron density. The electrostatic potential map of this compound would be expected to show a region of negative potential around the fluorine atom and the carbonyl oxygen, while the regions around the diazo group and the aromatic ring are rendered more electron-deficient. This electronic distribution suggests that the diazo carbon is a primary site for nucleophilic attack, while the carbonyl oxygen can act as a Lewis basic site.

Interactive Data Table: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons; a lower energy suggests reduced nucleophilicity. |

| LUMO Energy | -1.8 eV | Relates to the ability to accept electrons; a lower energy indicates enhanced electrophilicity. |

| HOMO-LUMO Gap | 4.7 eV | Influences chemical reactivity and spectral properties; a larger gap suggests higher kinetic stability. |

| Dipole Moment | ~3.5 D | Indicates the overall polarity of the molecule, affecting solubility and intermolecular interactions. |

Note: The data in this table is hypothetical and serves as an illustrative example of what would be obtained from DFT calculations.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling plays a pivotal role in mapping the reaction pathways of this compound. By calculating the energies of reactants, transition states, intermediates, and products, a detailed understanding of the reaction mechanism can be achieved. These studies are particularly valuable for reactions involving the loss of dinitrogen gas to form a reactive carbene intermediate.

For instance, in a rhodium-catalyzed reaction, DFT calculations can model the initial coordination of the diazo compound to the metal center, the subsequent nitrogen extrusion, and the formation of a metal-carbene species. The calculations can further elucidate the energetics of subsequent transformations of this intermediate, such as cyclopropanation, C-H insertion, or ylide formation.

The fluorine substituent can influence the activation barriers of these steps. Its electron-withdrawing nature can affect the stability of transition states, potentially altering the rate and selectivity of the reaction. Computational modeling allows for a systematic investigation of these substituent effects, providing a rationale for experimentally observed outcomes.

Analysis of Carbene and Ylide Intermediates

The primary reactive intermediate generated from this compound is the corresponding 5-fluoro-3-oxindole-3-carbene. Computational studies are essential for characterizing the electronic state (singlet or triplet) and geometry of this transient species. The singlet carbene, with its vacant p-orbital and a lone pair in an sp²-hybridized orbital, is expected to be the more relevant intermediate in many synthetic transformations.

The fluorine atom is anticipated to influence the stability and reactivity of the carbene. By withdrawing electron density from the oxindole ring, it can increase the electrophilicity of the carbene center, making it more reactive towards electron-rich substrates.

Ylide intermediates are formed when the carbene reacts with a Lewis base, such as a sulfide (B99878), amine, or carbonyl oxygen. Computational modeling can provide insights into the structure, stability, and subsequent rearrangement pathways of these ylides. For example, the reaction of the 5-fluoro-3-oxindole-3-carbene with a sulfide would generate a sulfur ylide, which can undergo reactions like a-sigmatropic rearrangement. DFT calculations can map the potential energy surface of such rearrangements, identifying the transition states and predicting the stereochemical outcome.

Understanding the Role of Fluorine Substitution on Electronic Properties and Reactivity

The substitution of a hydrogen atom with fluorine at the 5-position of the 3-diazooxindole (B1620072) scaffold induces significant changes in its electronic properties and reactivity. The high electronegativity of fluorine leads to a strong inductive electron-withdrawing effect (-I effect), which dominates over its weak mesomeric electron-donating effect (+M effect). nih.gov

This net electron withdrawal has several key consequences:

Stabilization of Molecular Orbitals: The energies of both the HOMO and LUMO are lowered. nih.gov This stabilization can impact the molecule's behavior in pericyclic reactions and its interaction with transition metal catalysts.

Increased Electrophilicity: The electron-deficient nature of the aromatic ring and the diazo carbon enhances the susceptibility of the molecule to nucleophilic attack.

Modulation of Carbene Reactivity: The resulting 5-fluoro-3-oxindole-3-carbene is expected to be more electrophilic and potentially more reactive than its non-fluorinated counterpart. This can lead to faster reaction rates in processes where the carbene acts as an electrophile.

Altered Acidity of N-H Proton: The electron-withdrawing fluorine atom can increase the acidity of the N-H proton of the oxindole ring, which can be a relevant factor in base-mediated reactions.

Concluding Remarks and Future Research Perspectives for 5 Fluoro 3 Diazooxindole Chemistry

Emerging Trends in Diazooxindole Chemistry and its Fluorinated Analogues

The chemistry of diazooxindoles is currently experiencing a renaissance, driven by the development of novel catalytic systems that can harness their unique reactivity. A significant emerging trend is the expansion of cycloaddition reactions beyond traditional approaches. For instance, catalytic (5+1) cycloadditions of diazooxindoles with imidazolidines have been developed to construct medicinally relevant piperazine-spirooxindole frameworks. rsc.orgchemrxiv.org This methodology, which can be rendered asymmetric, provides an efficient route to complex six-membered N-heterocyclic spirooxindoles. rsc.orgchemrxiv.org

Another prominent trend is the use of diazooxindoles in multicomponent 1,3-dipolar cycloaddition reactions. These reactions, often involving in-situ generation of azomethine ylides from isatins (the precursors to diazooxindoles), allow for the rapid assembly of highly substituted spiro-pyrrolidinyl oxindoles. nih.govnih.gov The ability to control the regioselectivity and stereoselectivity of these cycloadditions is a key focus of current research. nih.gov

The introduction of a fluorine atom at the 5-position of the diazooxindole scaffold is expected to modulate the electronic properties of the molecule, influencing its reactivity and the properties of the resulting products. The strong electron-withdrawing nature of fluorine can enhance the electrophilicity of the corresponding carbene intermediate, potentially altering its reactivity profile in cycloadditions and other transformations. Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to improve the metabolic stability, bioavailability, and binding affinity of drug candidates. nih.gov Consequently, the synthesis of fluorinated spirooxindoles from 5-fluoro-3-diazooxindole is a promising avenue for the discovery of new therapeutic agents.

A summary of emerging cycloaddition strategies involving diazooxindoles is presented in the table below.

| Cycloaddition Type | Reactants | Catalyst/Conditions | Product Scaffold | Key Features |

| (5+1) Cycloaddition | Diazooxindoles, Imidazolidines | Rhodium or Copper catalysts | Piperazine-spirooxindoles | Access to six-membered N-heterocyclic spirooxindoles; Asymmetric versions developed. rsc.orgchemrxiv.org |

| [3+2] Cycloaddition | Isatin-derived azomethine ylides, various dipolarophiles | Often catalyst-free or metal-catalyzed | Pyrrolidinyl-spirooxindoles | High structural diversity; potential for multiple stereocenters. nih.govnih.govnih.gov |

| (2+1) Cycloaddition | Diazooxindoles, Olefins | - | Spirocyclopropyl oxindoles | Rapid construction of three-membered spirocycles. chemrxiv.org |

| (4+1) Cycloaddition | Diazooxindoles, 1,4-synthons | - | Spirocyclopentyl oxindoles | Synthesis of five-membered carbocyclic spiro-rings. chemrxiv.org |

Potential for Novel Methodologies and Synthetic Transformations

The unique reactivity of this compound opens the door to the development of novel synthetic methodologies. While cycloaddition reactions are a cornerstone of diazo chemistry, there is significant potential for exploring other transformations. One such area is the development of novel C-H functionalization reactions. The carbene generated from this compound could, in principle, undergo insertion into C-H bonds, providing a direct method for the formation of new carbon-carbon bonds. nih.gov The regioselectivity and stereoselectivity of such reactions would be a key challenge and an area ripe for methodological development, likely requiring the design of sophisticated transition-metal catalysts. nih.govmdpi.com

Furthermore, the diazo group itself can participate in a range of other transformations, including Wolff rearrangements to generate ketenes, and reactions with various nucleophiles. The fluorine substituent could influence the course of these reactions, potentially enabling new and selective transformations that are not observed with the non-fluorinated analogue.

The development of green and sustainable methods for the synthesis and application of this compound is another important future direction. This could involve the use of environmentally benign solvents, catalyst-free conditions where possible, and the development of one-pot, multicomponent reactions to improve atom economy and reduce waste. rsc.orgresearchgate.net

Future Directions in Asymmetric Catalysis and Complex Molecule Synthesis

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry. Asymmetric catalysis will undoubtedly play a central role in the future of this compound chemistry. The development of new chiral ligands and catalytic systems that can control the stereochemical outcome of reactions involving this fluorinated building block is a key objective. Asymmetric versions of the (5+1) cycloaddition have already been realized using copper catalysts with newly synthesized SaBOX ligands, achieving good enantioselectivity. rsc.orgchemrxiv.org This success provides a strong foundation for the development of asymmetric variants of other reactions involving this compound.

The ultimate goal of developing new synthetic methodologies is often their application in the synthesis of complex and biologically active molecules. Spirooxindoles are a privileged structural motif found in a wide array of natural products with significant biological activities. nih.govmdpi.com this compound is an ideal starting material for the synthesis of novel fluorinated spirooxindoles and other complex heterocyclic systems. Future research will likely focus on the application of this building block in the total synthesis of fluorinated analogues of known natural products, as well as in the creation of diverse molecular libraries for drug discovery. For example, the construction of spirooxindoles fused with other heterocyclic systems, such as triazoles and benzimidazoles, has been demonstrated and represents a promising strategy for generating molecular complexity. nih.govresearchgate.net

The continued exploration of the chemistry of this compound, driven by advances in catalysis and synthetic methodology, will undoubtedly lead to the discovery of new reactions, the synthesis of novel complex molecules, and potentially the development of new therapeutic agents.

Q & A

Q. Q1. What are the established synthetic pathways for 5-Fluoro-3-diazooxindole, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis protocols for diazooxindoles often involve diazotization of aminoxindoles under acidic conditions. For 5-fluoro derivatives, fluorine’s electron-withdrawing effects may alter reaction kinetics. Key variables include:

- Temperature : Diazonium salt stability (e.g., decomposition risks at >0°C).

- Acid choice : HCl vs. HBF₄ for intermediate stabilization.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve solubility.

Data Analysis Tip : Compare yields via HPLC purity assessments and NMR integration . For reproducibility, document exact stoichiometry and quenching methods.

Q. Q2. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- ¹H/¹³C NMR : Confirm fluorine’s deshielding effects on adjacent protons (e.g., C-4 and C-6 positions).

- FT-IR : Detect diazo (N=N) stretches near 2100–2200 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹.

- High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error.

Pitfall : Diazonium intermediates may degrade during analysis; use low-temperature probes or rapid acquisition .

Advanced Research Questions

Q. Q3. What mechanistic insights explain the divergent reactivity of this compound in cycloaddition vs. C–H functionalization reactions?

Methodological Answer: Design comparative kinetic studies using:

- Time-resolved spectroscopy (e.g., UV-Vis) to track diazo decomposition.

- Computational modeling (DFT) to compare transition states for [3+2] cycloaddition vs. carbene insertion pathways.

Key Variables : - Solvent dielectric constant’s impact on carbene stability.

- Fluorine’s inductive effects on electrophilicity at the diazo carbon.

Data Contradiction Resolution : Cross-validate experimental rate constants with computed activation energies .

Q. Q4. How do solvent and catalyst systems influence enantioselective transformations involving this compound?

Methodological Answer:

- Screening matrix : Test chiral catalysts (e.g., Rh₂(S-DOSP)₄) in solvents of varying polarity (toluene vs. DCE).

- Enantiomeric excess (ee) : Measure via chiral HPLC or NMR with shift reagents.

Table 1 : Example Catalyst Performance

| Catalyst | Solvent | ee (%) | Yield (%) |

|---|---|---|---|